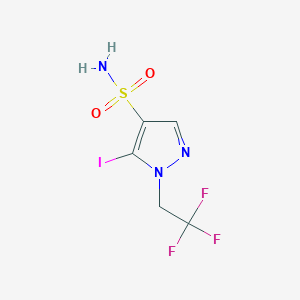

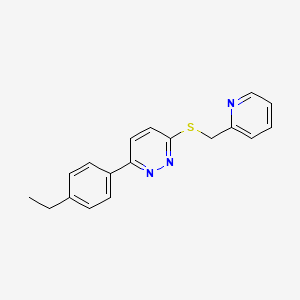

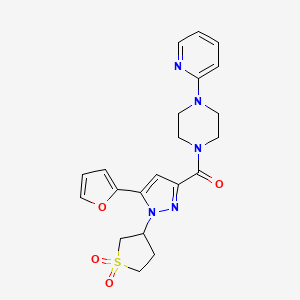

![molecular formula C27H19N3O2S B2697261 N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide CAS No. 900633-69-4](/img/structure/B2697261.png)

N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several functional groups. These include a thiazolo[5,4-b]pyridine ring, a xanthene ring, and a carboxamide group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The thiazolo[5,4-b]pyridine ring and the xanthene ring are both aromatic systems, which means they are likely to be planar and contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Research has been conducted on the synthesis of various derivatives from thiazolo[5,4-b]pyridinyl compounds, which are structurally related to N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide. These studies involve the creation of new compounds with potential biological activities by modifying the core structure in several ways.

Synthesis of Tetrahydropyrimidine and Thiazolo Derivatives : Fadda et al. (2013) explored the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo derivatives, showcasing methods that could be applicable to the synthesis of related compounds, including this compound (Fadda, Bondock, Khalil, & Tawfik, 2013).

Thiazole Synthesis via Chemoselective Thionation-Cyclization : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2,4,5-trisubstituted thiazoles, indicating a potential pathway for generating thiazolo[5,4-b]pyridinyl derivatives (Kumar, Parameshwarappa, & Ila, 2013).

Biological Activity

Several studies have evaluated the biological activities of compounds with thiazolo[5,4-b]pyridinyl or related structures, suggesting areas of application for this compound in cancer treatment, antimicrobial agents, and more.

Anticancer Activity : Cai et al. (2016) synthesized and evaluated novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity against various cell lines, indicating the potential anticancer applications of related compounds (Cai, Liu, Li, Wei-li, Liu, & Sun, 2016).

Antimicrobial Activity : Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and tested them against various microbial strains, including M. tuberculosis, highlighting the antimicrobial potential of thiazolo[5,4-b]pyridinyl derivatives (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).

Mécanisme D'action

Target of Action

Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, have been found to interact with their targets in various ways, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Orientations Futures

The future research directions for this compound would depend on its intended use. If it has been synthesized as part of a drug discovery program, future studies might focus on testing its biological activity, optimizing its structure for better activity or selectivity, and assessing its safety and efficacy in preclinical and clinical trials .

Analyse Biochimique

Biochemical Properties

The compound N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for this compound .

Cellular Effects

In cellular processes, this compound has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This indicates that the compound can significantly influence cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and cellular responses .

Metabolic Pathways

Given its inhibitory effects on PI3Ks, it is likely that it interacts with enzymes and cofactors in pathways related to cell growth and survival .

Propriétés

IUPAC Name |

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O2S/c1-16-12-13-17(26-30-20-9-6-14-28-27(20)33-26)15-21(16)29-25(31)24-18-7-2-4-10-22(18)32-23-11-5-3-8-19(23)24/h2-15,24H,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZBLEJEPMRJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

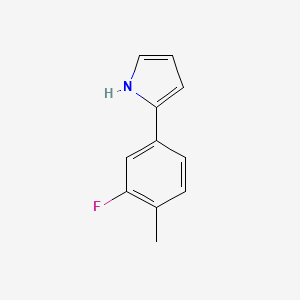

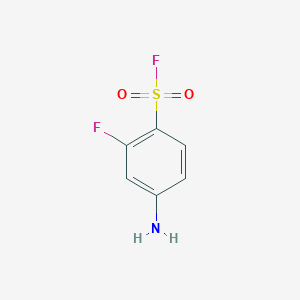

![6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2697182.png)

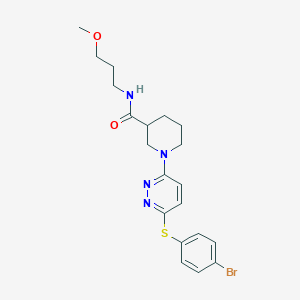

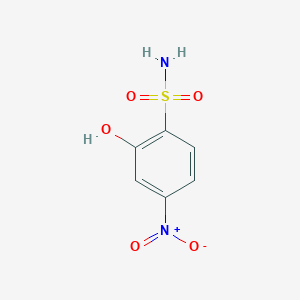

![5-{[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2697184.png)

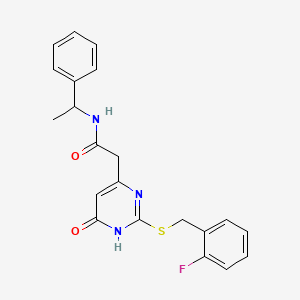

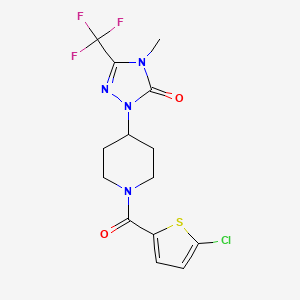

![N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B2697198.png)

![5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2697200.png)